molecular formula C5H6ClN3O B8686997 2-chloro-6-methoxy-4-Pyrimidinamine

2-chloro-6-methoxy-4-Pyrimidinamine

Cat. No.: B8686997
M. Wt: 159.57 g/mol
InChI Key: IHSYQKUGUCAYMR-UHFFFAOYSA-N
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Description

2-chloro-6-methoxy-4-Pyrimidinamine is a chemical compound with the molecular formula C5H6ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-4-Pyrimidinamine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and controlled reaction conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methoxy-4-Pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-6-methoxy-4-Pyrimidinamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-4-Pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group.

    2-Amino-4,6-dimethoxypyrimidine: Contains two methoxy groups instead of one.

    2-Amino-4-chloro-6-methoxypyrimidine: A closely related compound with similar properties

Uniqueness

2-chloro-6-methoxy-4-Pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and chlorine atom make it a versatile intermediate for various synthetic applications, and its potential biological activities make it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

2-chloro-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C5H6ClN3O/c1-10-4-2-3(7)8-5(6)9-4/h2H,1H3,(H2,7,8,9)

InChI Key

IHSYQKUGUCAYMR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 1.23 g of methyl N-cyanocyanoacetimidate was dissolved in 10 ml of glacial acetic acid, 10.7 g of a 20% ether solution of hydrogen chloride was added dropwise at 15°-25°C to the solution. Then, the solution was made to react for 6 hours at room temperature. After the reaction, the solvent was distilled off to give a residue. The residue was dissolved in 10 ml of water and the solution was neutralized with sodium bicarbonate solution to give precipitates. Then, the precipitates were collected by filtration, washed with water and dried to give 1.47 g of crude crystals. The crystals were recrystallized from diluted hydrochloric acid to give 1.33 g of 2-chloro-4-methoxy-6-aminopyrimidine (yield 83.1%), mp 186°-187°C.
Name
methyl N-cyanocyanoacetimidate
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1.23 g
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10 mL
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0 (± 1) mol
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reactant
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0 (± 1) mol
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10 mL
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solvent
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